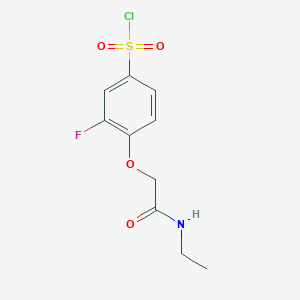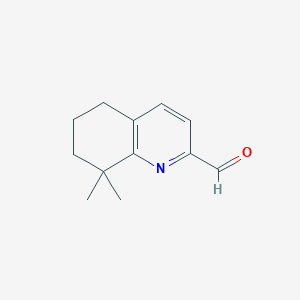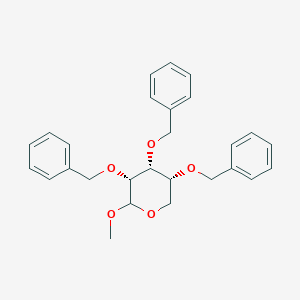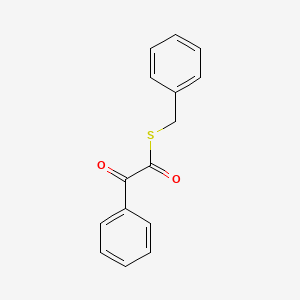![molecular formula C30H34O2Si2 B12845393 (([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: is a complex organosilicon compound characterized by its unique biphenyl structure linked through dimethylsilanediyl groups to phenylene units, which are further functionalized with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Dimethylsilanediyl Groups: The biphenyl core is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilanediyl groups.
Attachment of Phenylene Units: The resulting intermediate is further reacted with a phenylene derivative, often through a Grignard reaction or a similar organometallic coupling process.
Hydroxylation: Finally, the phenylene units are functionalized with hydroxyl groups through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, sulfonates, bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Ethers, esters, other substituted derivatives
Aplicaciones Científicas De Investigación
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functional compounds.
Medicinal Chemistry:
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol exerts its effects depends on its application:
Catalysis: Functions by coordinating to metal centers, stabilizing transition states, and facilitating electron transfer processes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can be compared with other organosilicon compounds:
Tetraphenylsilane: Lacks the hydroxyl functionality, making it less versatile in chemical reactions.
Hexamethyldisiloxane: Contains silicon-oxygen bonds instead of silicon-carbon bonds, leading to different chemical properties and reactivity.
Diphenylsilane: Simpler structure with fewer functional groups, limiting its applications compared to .
The uniqueness of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol lies in its combination of biphenyl and silane functionalities, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C30H34O2Si2 |
|---|---|
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
[2-[[4-[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C30H34O2Si2/c1-33(2,29-11-7-5-9-25(29)21-31)27-17-13-23(14-18-27)24-15-19-28(20-16-24)34(3,4)30-12-8-6-10-26(30)22-32/h5-20,31-32H,21-22H2,1-4H3 |
Clave InChI |
GWTIHYWWWNJSLJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO)C4=CC=CC=C4CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

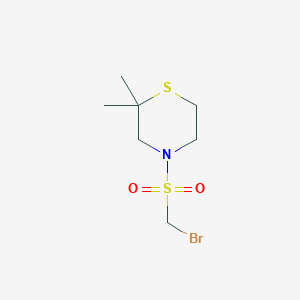

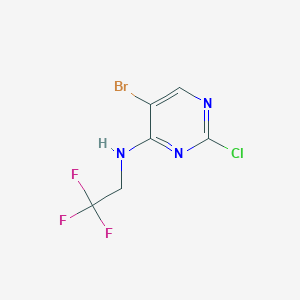
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
